molecular formula C13H24FN B1531595 (1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine CAS No. 2098050-78-1

(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine

Cat. No. B1531595
CAS RN: 2098050-78-1
M. Wt: 213.33 g/mol
InChI Key: BJIJUPMMZOTLCD-UHFFFAOYSA-N
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Description

(1R,4R)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine, also known as 1-fluorocyclopentylmethyl-4-methylcyclohexanamine, is a novel compound that has recently been synthesized in the laboratory. It is a cyclic amine with a fluorine atom at the 1-position of the cyclopentylmethyl group. Due to its unique chemical structure, 1-fluorocyclopentylmethyl-4-methylcyclohexanamine has a wide range of potential applications in the pharmaceutical and biotechnological industries. In

Scientific Research Applications

(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amineopentylmethyl-4-methylcyclohexanamine has been used in several scientific research applications. It has been used as a model compound for the study of the effects of fluorine substitution on the properties of cyclic amines. It has also been used to study the effects of fluorine substitution on the pharmacological activity of cyclic amines. In addition, it has been used to study the effects of fluorine substitution on the solubility of cyclic amines in water.

Mechanism of Action

The mechanism of action of (1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amineopentylmethyl-4-methylcyclohexanamine is not yet fully understood. However, it is believed that the fluorine atom at the 1-position of the cyclopentylmethyl group is responsible for the unique pharmacological activity of this compound. It is thought that the fluorine atom increases the lipophilicity of the molecule, which increases its ability to penetrate cell membranes and interact with its target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amineopentylmethyl-4-methylcyclohexanamine are not yet fully understood. However, preliminary studies have shown that it has the potential to modulate the activity of several enzymes and receptors. In addition, it has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amineopentylmethyl-4-methylcyclohexanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it has a low toxicity profile and is not a controlled substance. However, it is important to note that the effects of this compound on biological systems are not yet fully understood, so caution should be taken when using it in laboratory experiments.

Future Directions

There are several potential future directions for research on (1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amineopentylmethyl-4-methylcyclohexanamine. More research is needed to better understand the mechanism of action of this compound and to further explore its potential therapeutic applications. In addition, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24FN/c1-11-4-6-12(7-5-11)15-10-13(14)8-2-3-9-13/h11-12,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIJUPMMZOTLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2(CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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